![molecular formula C16H19N3OS B2694464 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2320380-89-8](/img/structure/B2694464.png)
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide” is a synthetic compound. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . It also contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom .
Scientific Research Applications
Ethylene Biosynthesis Inhibition
Research has identified pyrazinamide and its derivatives as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. These compounds act by suppressing the activity of 1-aminocyclopropane-1-carboxylic acid oxidase, an enzyme crucial for ethylene formation, suggesting potential agricultural applications in extending the shelf life of fruits and flowers by delaying ripening and senescence (Sun et al., 2017).
Antimicrobial Activity
A study on thiophenyl pyrazoles and isoxazoles synthesized through 1,3-dipolar cycloaddition methodology revealed significant antibacterial and antifungal activities against Bacillus subtilis and Aspergillus niger, respectively. This indicates the potential use of such compounds in developing new antimicrobial agents (Sowmya et al., 2018).
Antitumor Activities
Research into polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has shown that these compounds exhibit high antiproliferative activity against various human cancer cell lines. The simplicity of their synthesis and the diversity of reactive sites highlight their potential for further biological investigations and drug development (Shams et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting multiple pathways .
Pharmacokinetics
A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Action Environment
The physicochemical properties of similar compounds, such as density, thermal stability, and sensitivity towards impact and friction, have been evaluated .
properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(15-2-1-9-21-15)17-7-8-19-14(12-5-6-12)10-13(18-19)11-3-4-11/h1-2,9-12H,3-8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKWQWMGRPFXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.